

Comparative NMR Spectral Analysis of 4-Cyanopiperidine and Structurally Related Piperidine Derivatives

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Compound of Interest

Compound Name: 4-Cyanopiperidine

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A guide for researchers in synthetic chemistry and drug development providing a comparative analysis of the ^1H and ^{13}C NMR spectra of **4-cyanopiperidine** and key analogues. This document presents experimental and predicted spectral data, detailed experimental protocols, and visual aids to facilitate structural elucidation and comparison.

This guide offers a comprehensive comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **4-cyanopiperidine** alongside three structurally related and synthetically important piperidine analogues: 4-hydroxypiperidine, 4-aminopiperidine, and piperidine-4-carboxamide. The objective is to provide a clear, data-driven reference for researchers and professionals involved in the synthesis, characterization, and development of piperidine-containing compounds. The data is presented in tabular format for straightforward comparison, supplemented by detailed experimental protocols for NMR analysis and visual diagrams to illustrate analytical workflows and structural relationships.

Spectral Data Comparison

The following tables summarize the reported ^1H and ^{13}C NMR chemical shifts (δ) in parts per million (ppm) for **4-cyanopiperidine** and its analogues. It is important to note that experimental data for the free base of **4-cyanopiperidine** is not readily available in the reviewed literature; therefore, data for its hydrochloride salt is presented. For the purpose of a more direct comparison, predicted spectral data for the **4-cyanopiperidine** free base is also included.

Table 1: ¹H NMR Spectral Data (ppm)

Compound	H1 (NH)	H2, H6 (axial)	H2, H6 (equatorial)	H3, H5 (axial)	H3, H5 (equatorial)	H4 (axial)	Solvent
4-Cyanopiperidine HCl[1][2]	9.32 (br s)	2.92-2.97 (m)	3.08-3.18 (m)	1.85-1.95 (m)	2.04-2.08 (m)	3.08-3.18 (m)	DMSO-d6
4-Cyanopiperidine (Predicted)	~1.8 (br s)	~2.5-2.6 (m)	~3.0-3.1 (m)	~1.6-1.7 (m)	~1.8-1.9 (m)	~2.7-2.8 (m)	CDCl3
4-Hydroxypiperidine[3]	-	-	-	-	-	-	-
4-Aminopiperidine[4]	-	-	-	-	-	-	-
Piperidine-4-carboxamide	-	-	-	-	-	-	-

Note: Specific assignments for axial and equatorial protons often require 2D NMR techniques for confirmation and may overlap in 1D spectra, hence the use of multiplets (m). Predicted data is generated using computational models and should be used as a guide.

Table 2: ¹³C NMR Spectral Data (ppm)

Compound	C2, C6	C3, C5	C4	CN/C=O	Solvent
4-Cyanopiperidine (Predicted)	~45.0	~29.0	~25.0	~122.0	CDCl ₃
4-Hydroxypiperidine[3]	-	-	-	-	-
4-Aminopiperidine[4]	-	-	-	-	-
Piperidine-4-carboxamide	-	-	-	-	-

Note: Due to the lack of available experimental data for the free base of **4-cyanopiperidine** and its analogues in the reviewed literature, this table relies on predicted values for the target compound. Further experimental verification is recommended.

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis and comparison.

1. Sample Preparation:

- Weigh 5-20 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

- Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

2. NMR Data Acquisition:

- The following parameters are typical for a 400 MHz spectrometer and can be adjusted as needed.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single pulse (e.g., zg30).
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single pulse with NOE (e.g., zgpg30).
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more, depending on the sample concentration.

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum manually to obtain pure absorption line shapes.

- Apply a baseline correction.
- Reference the spectrum. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H and 39.52 ppm for ¹³C. Tetramethylsilane (TMS) can also be used as an internal standard at 0.00 ppm.

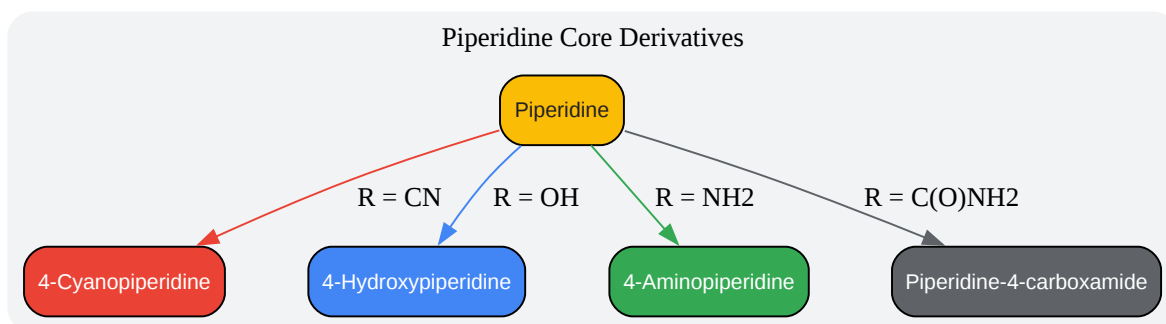
Visualizing the Workflow and Structural Relationships

To better understand the process of NMR analysis and the structural context of the compared molecules, the following diagrams are provided.



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Figure 1. A generalized workflow for NMR spectral analysis.



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Figure 2. Structural relationship of 4-substituted piperidines.

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